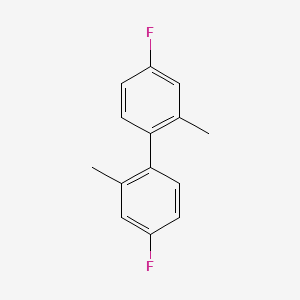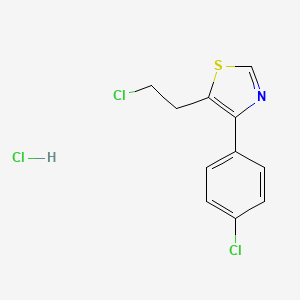
Sodium;prop-2-enenitrile;prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;prop-2-enenitrile;prop-2-enoate: is a compound that combines the properties of acrylonitrile and sodium acrylate. Sodium acrylate, or sodium prop-2-enoate, is a sodium salt of acrylic acid, known for its superabsorbent properties and applications in consumer products like diapers and water-absorbing polymers .
準備方法
Synthetic Routes and Reaction Conditions:
Acrylonitrile Production: Acrylonitrile is primarily produced through the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst to form acrylonitrile.
Sodium Acrylate Production: Sodium acrylate can be synthesized by neutralizing acrylic acid with sodium hydroxide.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Polymerization: Both acrylonitrile and sodium acrylate undergo polymerization reactions. .
Substitution Reactions: Acrylonitrile can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used for the polymerization of acrylonitrile and sodium acrylate.
Substitution: Sodium cyanide is often used in substitution reactions involving acrylonitrile.
Major Products:
Polyacrylonitrile: Formed from the polymerization of acrylonitrile.
Sodium Polyacrylate: Formed from the polymerization of sodium acrylate.
科学的研究の応用
Chemistry:
Polymer Science: Sodium polyacrylate is used in the development of superabsorbent polymers for various applications.
Biology and Medicine:
Biomedical Applications: Sodium polyacrylate is used in wound dressings and drug delivery systems due to its biocompatibility and absorbent properties.
Industry:
作用機序
Molecular Targets and Pathways:
Polymerization Mechanism: The polymerization of acrylonitrile and sodium acrylate involves the formation of free radicals, which initiate the chain reaction leading to the formation of long polymer chains
Absorption Mechanism: Sodium polyacrylate absorbs water through hydrogen bonding and ionic interactions, leading to the formation of a gel-like structure.
類似化合物との比較
Methacrylonitrile: Similar to acrylonitrile but with a methyl group attached to the carbon-carbon double bond.
Sodium Methacrylate: Similar to sodium acrylate but with a methyl group attached to the carbon-carbon double bond.
Uniqueness:
特性
CAS番号 |
27638-19-3 |
|---|---|
分子式 |
C6H6NNaO2 |
分子量 |
147.11 g/mol |
IUPAC名 |
sodium;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H3N.C3H4O2.Na/c1-2-3-4;1-2-3(4)5;/h2H,1H2;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChIキー |
LLASMQXYSVHCMV-UHFFFAOYSA-M |
正規SMILES |
C=CC#N.C=CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
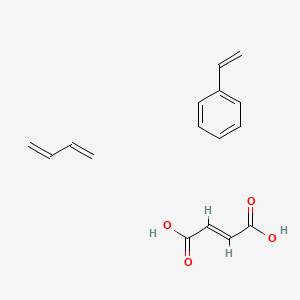
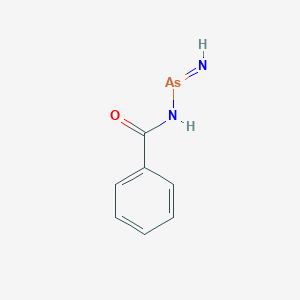
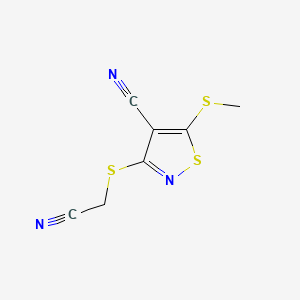

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

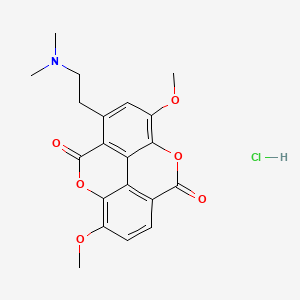
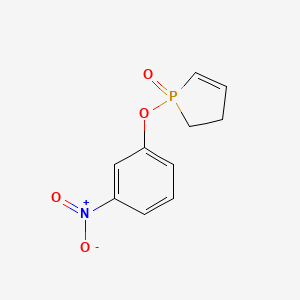

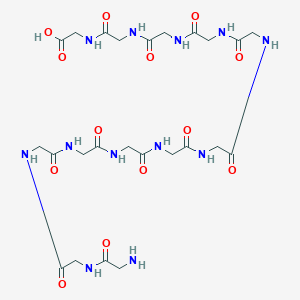
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
